

Spectroscopic and Synthetic Profile of (3,5-dibromophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromobenzyl alcohol

Cat. No.: B136262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (3,5-dibromophenyl)methanol. The information presented is intended to support research and development activities where this compound is a key intermediate.

Spectroscopic Data

The following tables summarize the available spectroscopic data for (3,5-dibromophenyl)methanol, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

Peak Position (cm ⁻¹)	Intensity	Assignment
3350-3100	Broad	O-H stretch
3070	Medium	Aromatic C-H stretch
1570	Strong	C=C aromatic ring stretch
1545	Strong	C=C aromatic ring stretch
1415	Medium	C-H in-plane bend
1150	Medium	C-O stretch
850	Strong	C-H out-of-plane bend
730	Strong	C-Br stretch

Note: The IR spectrum was obtained using Attenuated Total Reflectance (ATR).

Due to the limited availability of public domain experimental spectra, typical estimated values for NMR and mass spectrometry data are provided below based on spectral prediction software and analysis of similar structures. Researchers are advised to confirm these with experimental data.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.58	t (J = 1.6 Hz)	1H	Ar-H4
7.39	d (J = 1.6 Hz)	2H	Ar-H2, Ar-H6
4.65	s	2H	-CH ₂ -
1.95	t (J = 6.0 Hz)	1H	-OH

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
145.2	C1
132.5	C2, C6
129.8	C4
122.9	C3, C5
63.5	-CH ₂ -

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
266	95	[M] ⁺ (with ⁷⁹ Br, ⁷⁹ Br)
268	100	[M] ⁺ (with ⁷⁹ Br, ⁸¹ Br)
270	48	[M] ⁺ (with ⁸¹ Br, ⁸¹ Br)
187/189	40	[M - Br] ⁺
108	30	[M - 2Br] ⁺
77	50	[C ₆ H ₅] ⁺

Experimental Protocol: Synthesis of (3,5-dibromophenyl)methanol

This protocol details the synthesis of (3,5-dibromophenyl)methanol via the reduction of 3,5-dibromobenzaldehyde using sodium borohydride.

Materials:

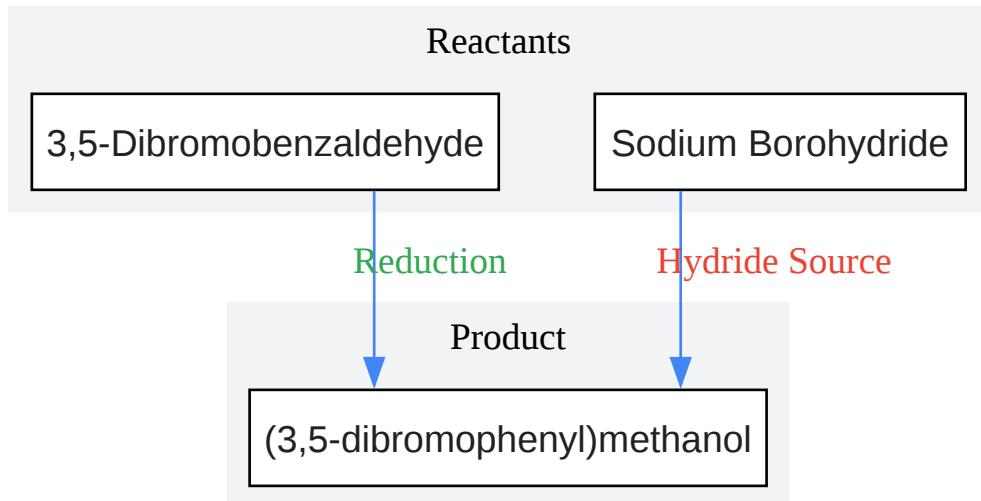
- 3,5-dibromobenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)

- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (18.9 mmol) of 3,5-dibromobenzaldehyde in 50 mL of methanol.
- Reduction: Cool the solution in an ice bath with stirring. Once cooled, slowly add 0.86 g (22.7 mmol) of sodium borohydride in small portions over 15-20 minutes.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.
- Quenching: After the reaction is complete, carefully add 20 mL of deionized water to quench the excess sodium borohydride.
- Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.
- Washing: Wash the organic layer twice with 25 mL of deionized water and once with 25 mL of brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude (3,5-dibromophenyl)methanol can be purified by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate to afford a white solid.


Visualizations

The following diagrams illustrate the key aspects of the synthesis and characterization of (3,5-dibromophenyl)methanol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of (3,5-dibromophenyl)methanol.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of (3,5-dibromophenyl)methanol.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (3,5-dibromophenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b136262#spectroscopic-data-for-3-5-dibromophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com